Cas no 88469-72-1 (4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid)

4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a versatile heterocyclic compound featuring a thiazole core substituted with a formyl group at the 4-position, a phenyl ring at the 2-position, and a carboxylic acid moiety at the 5-position. This multifunctional structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. The presence of both aldehyde and carboxylic acid groups allows for selective derivatization, enabling applications in cross-coupling reactions, condensation processes, or metal-chelating systems. Its rigid thiazole scaffold contributes to enhanced stability, while the electron-withdrawing substituents influence its reactivity profile. The compound is particularly useful in medicinal chemistry for designing kinase inhibitors or antimicrobial agents due to the bioisosteric properties of the thiazole ring.
4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid structure
88469-72-1 structure
Product Name:4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid
CAS No:88469-72-1
MF:C11H7NO3S
MW:233.243181467056
CID:631529
PubChem ID:13114378
Update Time:2025-11-01

4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylic acid, 4-formyl-2-phenyl-
    • 4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid
    • DTXSID00518998
    • EN300-1277670
    • 88469-72-1
    • Inchi: 1S/C11H7NO3S/c13-6-8-9(11(14)15)16-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)
    • InChI Key: MJJMTRHNUSGGEH-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C=O)N=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 233.01466426g/mol
  • Monoisotopic Mass: 233.01466426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 95.5Ų

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Additional information on 4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid

4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic Acid (CAS No. 88469-72-1): A Key Intermediate in Modern Pharmaceutical Research

4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid, identified by its CAS number 88469-72-1, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including a formyl group and a phenyl substituent on a thiazole core, make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

The< strong>thiazole moiety is a prominent pharmacophore in many drugs, known for its ability to interact with biological targets such as enzymes and receptors. The presence of a< strong>formyl group (CHO) on the thiazole ring enhances the compound's reactivity, allowing for further functionalization through condensation reactions with various nucleophiles. This property is particularly valuable in the synthesis of heterocyclic derivatives that exhibit potent pharmacological activity.

In recent years, there has been growing interest in< strong>4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid due to its potential applications in the development of anti-inflammatory and neuroprotective agents. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, the< strong>phenyl substituent contributes to the compound's lipophilicity, which can improve its membrane permeability and bioavailability.

The< strong>CAS number 88469-72-1 uniquely identifies this compound and ensures consistency in its use across different research settings. Researchers often rely on this identifier to access reliable sources of information and high-quality samples from reputable suppliers. The compound's stability under various storage conditions also makes it a practical choice for long-term projects and collaborations.

Recent advancements in synthetic methodologies have further expanded the utility of< strong>4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid. For example, transition metal-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at specific positions on the thiazole ring, leading to a library of novel derivatives with tailored biological properties. These synthetic strategies have been instrumental in optimizing drug-like characteristics such as solubility, metabolic stability, and target affinity.

The pharmaceutical industry has also recognized the potential of< strong>thiazole-based compounds in addressing unmet medical needs. Several clinical trials are currently underway evaluating the efficacy of derivatives derived from this scaffold in conditions ranging from chronic pain to neurodegenerative diseases. The preliminary results are promising, highlighting the need for continued research and development efforts.

In academic research,< strong>4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid has been employed as a starting material for exploring new chemical reactions and understanding mechanistic pathways. Its reactivity allows chemists to investigate various aspects of heterocyclic chemistry, including electrophilic substitution, nucleophilic addition, and cyclization reactions. These studies not only contribute to fundamental knowledge but also provide insights into designing more efficient synthetic routes for complex molecules.

The demand for high-purity< strong>CAS no 88469-72-1-grade material has led to improvements in manufacturing processes and quality control measures. Suppliers now offer standardized products that meet stringent analytical requirements, ensuring researchers can conduct experiments with confidence. This level of quality assurance is essential for reproducibility and reliability in scientific investigations.

The versatility of< strong>4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid extends beyond pharmaceutical applications. It has been explored in materials science for developing organic semiconductors and luminescent materials due to its ability to form stable complexes with metal ions. These applications demonstrate the broad utility of heterocyclic compounds beyond traditional medicinal chemistry contexts.

In conclusion,< strong>4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS No. 88469-72-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it an invaluable tool for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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